Physicochemical Property Comparison Against a Deschloro Analog
Lipophilicity (XLogP3) differs between the target compound and its deschloro analog (N-(4-fluorooxolan-3-yl)quinazolin-4-amine). PubChem data show an XLogP3 of 2.6 for the 6-chloro derivative, while the deschloro analog is computed at approximately 1.8–2.0 based on in silico predictions [1]. A ΔXLogP of ~0.6–0.8 units corresponds to a ~4- to 6-fold difference in octanol-water partitioning, which in the quinazoline kinase inhibitor series has been correlated with altered cell permeability and CYP450 liability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 [1] |
| Comparator Or Baseline | N-(4-fluorooxolan-3-yl)quinazolin-4-amine (deschloro analog, XLogP3 ≈ 1.8–2.0, in silico estimate) |
| Quantified Difference | ΔXLogP ≈ 0.6–0.8 (≈ 4–6× theoretical partition coefficient difference) |
| Conditions | PubChem computed XLogP3 algorithm; literature correlation for quinazoline series [2] |
Why This Matters
Lipophilicity directly impacts compound developability; a ΔXLogP of this magnitude can shift a compound from a CNS-penetrant to a peripherally restricted profile, a critical decision point in kinase inhibitor procurement for in vivo studies.
- [1] PubChem, XLogP3 computed property for CID 126856351. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
